molecular formula C20H20N4O5S B3407830 Methyl 1-(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carbonyl)piperidine-4-carboxylate CAS No. 852135-33-2

Methyl 1-(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carbonyl)piperidine-4-carboxylate

Cat. No. B3407830
CAS RN: 852135-33-2
M. Wt: 428.5 g/mol
InChI Key: OXJIOLAUZXDAEM-UHFFFAOYSA-N
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Description

The compound belongs to the class of organic compounds known as thiazoles and imidazoles. Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are isomeric with the 1,2-azoles and the nitrogen and sulfur containing compounds called isothiazole . Imidazoles have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .


Molecular Structure Analysis

The molecular structure of this compound would include a thiazole ring, an imidazole ring, and a piperidine ring, along with a nitrophenyl group and a methyl group. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Thiazoles and imidazoles can undergo various types of reactions, including electrophilic substitution and nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological activity. Thiazoles and imidazoles have been found to have diverse biological activities, and their mechanisms of action can vary widely .

Future Directions

Future research could focus on exploring the biological activities of this compound and developing new synthesis methods. The transformation provided rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole and N-alkylated 2-aminobenzo[d]oxazole from 2-aminobenzoxazole scaffolds under mild transition-metal-free conditions . This synthetic manipulation is expected to greatly expand the repertoire of reaction types in heterocyclic chemistry and pave the way for new syntheses of bioactive compounds .

properties

IUPAC Name

methyl 1-[3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carbonyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O5S/c1-12-17(18(25)22-8-6-13(7-9-22)19(26)29-2)30-20-21-16(11-23(12)20)14-4-3-5-15(10-14)24(27)28/h3-5,10-11,13H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXJIOLAUZXDAEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)N4CCC(CC4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carbonyl)piperidine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 1-(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carbonyl)piperidine-4-carboxylate
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Methyl 1-(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carbonyl)piperidine-4-carboxylate
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Methyl 1-(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carbonyl)piperidine-4-carboxylate
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Methyl 1-(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carbonyl)piperidine-4-carboxylate
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Methyl 1-(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carbonyl)piperidine-4-carboxylate
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Methyl 1-(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carbonyl)piperidine-4-carboxylate

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